Cas no 34391-10-1 (Benzoic acid,2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-4-[(acetyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester (9CI))
![Benzoic acid,2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-4-[(acetyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester (9CI) structure](https://pt.kuujia.com/scimg/cas/34391-10-1x500.png)
34391-10-1 structure
Nome do Produto:Benzoic acid,2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-4-[(acetyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester (9CI)
Benzoic acid,2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-4-[(acetyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester (9CI) Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzoic acid,2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-4-[(acetyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester (9CI)
- LogP
- Milliamine
- 34391-10-1
- [(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] 2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]benzoate
- Milliamin
- Milliamine A
- Benzoic acid, 2-((2-((2-(dimethylamino)benzoyl)amino)-3-hydroxybenzoyl)amino)-, 4-((acetyloxy)methyl)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta(a)cyclopropa(e)cyclodecen-6-yl ester, (1aR-(1aalpha,2beta,5beta,5abeta,6beta,8aalpha,9alpha,10aalpha))-
-
- Inchi: InChI=1S/C45H49N3O10/c1-23-21-44-24(2)19-31-35(43(31,4)5)30(38(44)52)20-26(22-57-25(3)49)37(51)45(44,56)39(23)58-42(55)27-13-8-10-16-32(27)46-41(54)29-15-12-18-34(50)36(29)47-40(53)28-14-9-11-17-33(28)48(6)7/h8-18,20-21,24,30-31,35,37,39,50-51,56H,19,22H2,1-7H3,(H,46,54)(H,47,53)
- Chave InChI: VTLYZTRDIRBJDH-UHFFFAOYSA-N
- SMILES: CC(OCC1=CC2C3C(CC(C)C4(C2=O)C=C(C(OC(C2=CC=CC=C2NC(C2C=CC=C(O)C=2NC(C2=CC=CC=C2N(C)C)=O)=O)=O)C4(O)C1O)C)C3(C)C)=O
Propriedades Computadas
- Massa Exacta: 791.341795
- Massa monoisotópica: 791.341795
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 5
- Contagem de aceitadores de ligações de hidrogénio: 11
- Contagem de Átomos Pesados: 58
- Contagem de Ligações Rotativas: 11
- Complexidade: 1720
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 8
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 5
- Superfície polar topológica: 192
Propriedades Experimentais
- Densidade: 1.39
- Ponto de ebulição: 816.1°Cat760mmHg
- Ponto de Flash: 447.4°C
- Índice de Refracção: 1.67
Benzoic acid,2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-4-[(acetyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester (9CI) Literatura Relacionada
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
3. Back matter
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
Categorias Relacionadas
- Solventes e Químicos Orgânicos Compostos Orgânicos Lipídios e moléculas semelhantes aos lipídios Prenol lipídeos Tigilano e ingenano diterpenóides
- Solventes e Químicos Orgânicos Compostos Orgânicos Lipídios e moléculas semelhantes aos lipídios Prenol lipídeos diterpenóides Tigilano e ingenano diterpenóides
34391-10-1 (Benzoic acid,2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-4-[(acetyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester (9CI)) Produtos relacionados
- 1197692-50-4(2-(4-bromo-2-chlorophenyl)amino-N-(1-cyano-1,2-dimethylpropyl)acetamide)
- 1361529-47-6(3-Fluoro-5-(2,3,4-trichlorophenyl)pyridine-4-methanol)
- 2169149-37-3(2-propyl-7H-pyrrolo2,3-dpyrimidine-4-sulfonyl fluoride)
- 1804099-48-6(2-Bromo-5-(2-bromopropanoyl)benzoic acid)
- 2172233-67-7(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidobenzoic acid)
- 1806819-70-4(2-Amino-4-(difluoromethyl)-6-nitropyridine-3-carboxylic acid)
- 1003320-12-4(1-(2-chloroacetyl)piperidine-4-carbonitrile)
- 929493-63-0(3-(2-methoxyphenyl)-2-methyl-9-(pyridin-4-yl)methyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one)
- 950070-15-2(4-Chloro-3-{5h,6h,7h,8h,9h-1,2,4Triazolo4,3-AAzepin-3-Yl}Aniline)
- 894023-76-8(2-({1-2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-propylacetamide)
Fornecedores recomendados
pengshengyue
Membro Ouro
CN Fornecedor
A granel

Taizhou Jiayin Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente

atkchemica
Membro Ouro
CN Fornecedor
Reagente

Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
